2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide
Overview
Description
2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide is a complex organic compound with the molecular formula C40H40O6S and a molecular weight of 648.8 g/mol. It is characterized by the presence of benzyl groups attached to the galactopyranosyl moiety and a phenyl sulfoxide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: Its unique chemical properties make it a candidate for use in the development of novel materials and chemical processes.
Mechanism of Action
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is not intended for human or veterinary use. Specific safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Preparation Methods
The synthesis of 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide typically involves multiple steps, starting from galactopyranose derivativesThe reaction conditions often require the use of protecting groups, specific solvents, and catalysts to ensure the selective formation of the desired product.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis involves meticulous control of reaction parameters to achieve high purity and yield.
Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The phenyl sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be selectively removed under hydrogenolysis conditions using palladium catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used .
Comparison with Similar Compounds
Similar compounds to 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide include:
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Lacks the phenyl sulfoxide group, making it less reactive in certain chemical reactions.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Contains acetyl groups instead of benzyl groups, leading to different chemical properties and reactivity.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar benzylation pattern but with a glucopyranoside core instead of galactopyranoside.
The uniqueness of this compound lies in its combination of benzyl and phenyl sulfoxide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(benzenesulfinyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O6S/c41-47(35-24-14-5-15-25-35)40-39(45-29-34-22-12-4-13-23-34)38(44-28-33-20-10-3-11-21-33)37(43-27-32-18-8-2-9-19-32)36(46-40)30-42-26-31-16-6-1-7-17-31/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+,47?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCBPJJRURAJJH-HWUVVXAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922389 | |
Record name | 1,5-Anhydro-1-(benzenesulfinyl)-2,3,4,6-tetra-O-benzylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117307-18-3 | |
Record name | 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117307183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Anhydro-1-(benzenesulfinyl)-2,3,4,6-tetra-O-benzylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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